GX-585 -

GX-585

Catalog Number: EVT-1534851
CAS Number:
Molecular Formula: C24H25Cl2FN4O3S
Molecular Weight: 539.4474
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GX-585 is a novel potent inhibitor of NaV1.7 and highly selective against NaV1.5, having limited selectivity against NaV1.1 and NaV1.2.
Source and Classification

GX-585 was developed as part of a series of compounds aimed at selectively targeting sodium channels involved in pain pathways. It belongs to the class of small molecules that inhibit NaV1.7, which is predominantly expressed in sensory neurons and plays a crucial role in pain signaling. The compound is noted for its long residence time on the target channel, which may enhance its efficacy in pain management by providing sustained inhibition .

Synthesis Analysis

Methods and Technical Details

The synthesis of GX-585 involves several key steps that integrate modern synthetic methodologies. The process typically begins with the formation of the core acyl sulfonamide structure through reactions involving appropriate starting materials, often utilizing techniques such as:

  • Coupling Reactions: These are employed to attach various substituents to the sulfonamide core.
  • Scaffold-Based Screening: A strategy that allows for rapid exploration of chemical space by generating diverse libraries of compounds based on a common scaffold.
  • Virtual Screening: Computational methods are used to predict the binding affinity of synthesized compounds to the NaV1.7 channel, guiding further optimization.

The synthetic route is designed to ensure high yields and purity, while also considering the scalability for potential therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of GX-585 features an acyl sulfonamide backbone, characterized by:

  • Functional Groups: The presence of sulfonamide groups enhances solubility and bioavailability.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for interaction with NaV1.7, influencing binding affinity and selectivity.

Data from crystallography studies may provide insights into the exact conformation and binding interactions within the sodium channel, which are essential for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

GX-585 undergoes specific chemical reactions that facilitate its interaction with NaV1.7. Key reactions include:

  • Binding Interactions: The compound binds to distinct sites on the NaV1.7 channel, modulating its voltage-gating properties.
  • Inhibition Mechanism: Through competitive inhibition, GX-585 prevents sodium ion influx, thereby reducing neuronal excitability and pain signaling.

Experimental data indicate that GX-585 maintains efficacy across various assays designed to evaluate nociceptive responses in animal models .

Mechanism of Action

Process and Data

The mechanism of action for GX-585 involves:

  1. Binding: The compound selectively binds to the voltage-gated sodium channel NaV1.7.
  2. Channel Modulation: This binding alters the channel's conformation, leading to reduced sodium ion conductance.
  3. Pain Signal Inhibition: By inhibiting sodium influx, GX-585 effectively dampens the transmission of pain signals from peripheral sensory neurons to the central nervous system.

Research indicates that prolonged exposure to GX-585 can sustain its inhibitory effects on pain pathways, making it a promising candidate for chronic pain management .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GX-585 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents, which aids in formulation development.
  • Stability: The compound shows stability under physiological conditions, which is critical for therapeutic efficacy.
  • Molecular Weight: Specific molecular weight data can influence pharmacokinetics and pharmacodynamics.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during development .

Applications

Scientific Uses

GX-585 is primarily explored for its potential applications in:

  • Pain Management: As a selective NaV1.7 blocker, it offers a targeted approach for treating neuropathic pain without significant side effects associated with non-selective analgesics.
  • Pharmacological Research: The compound serves as a valuable tool in studying sodium channel biology and pain mechanisms, contributing to the development of new therapeutic strategies.

Ongoing research aims to further elucidate its pharmacological profile and optimize its use in clinical settings .

Introduction to Voltage-Gated Sodium Channels (Nav) and Nav1.7 as a Therapeutic Target

Voltage-gated sodium channels (Nav) are transmembrane proteins essential for the generation and propagation of action potentials in electrically excitable cells. Among the nine mammalian isoforms (Nav1.1-Nav1.9), Nav1.7 (SCN9A gene) has emerged as a pivotal target for analgesic drug development due to its critical role in nociceptive signaling and compelling human genetic validation. Nav1.7 exhibits distinctive biophysical properties, including slow closed-state inactivation (~150 ms vs. ~20 ms for Nav1.6) and a low activation threshold, enabling it to amplify subthreshold depolarizations in sensory neurons. This amplification serves as a threshold channel for action potential initiation in nociceptors, positioning it upstream in pain signaling pathways. Unlike other isoforms, Nav1.7 expression is largely restricted to the peripheral nervous system and sympathetic neurons, offering a potential therapeutic window for avoiding CNS-related adverse effects associated with non-selective sodium channel blockers [2] [7].

Biological Rationale for Nav1.7 in Pain Signaling Pathways

Genetic Evidence Linking Nav1.7 Dysfunction to Pain Disorders

Human genetic studies provide unequivocal evidence for Nav1.7's critical role in pain sensation. Loss-of-function mutations in SCN9A cause Congenital Insensitivity to Pain (CIP), characterized by a complete inability to perceive noxious stimuli without affecting motor, cognitive, or sympathetic functions. Crucially, adult-onset deletion of Nav1.7 in transgenic mice replicates this pain-insensitive phenotype, abolishing responses to thermal and mechanical stimuli. Conversely, gain-of-function mutations cause severe pain disorders: Inherited Erythromelalgia (IEM) manifests as episodic burning pain and erythema in extremities due to hyperexcitability of sensory neurons, while Paroxysmal Extreme Pain Disorder (PEPD) causes severe rectal, ocular, and mandibular pain. PEPD mutations uniquely enhance resurgent sodium currents (INaR), contributing to neuronal hyperexcitability—a phenomenon not observed with IEM mutations. This genetic dichotomy underscores Nav1.7's non-redundant role in human nociception and validates its inhibition as a strategy for analgesia [3] [5] [9].

Table 1: Pain Disorders Associated with SCN9A (Nav1.7) Mutations

DisorderMutation TypeKey Clinical FeaturesNeuronal PhenotypeMechanistic Consequence
Congenital Insensitivity to Pain (CIP)Loss-of-functionComplete absence of pain perception; Normal motor/cognitive functionReduced nociceptor excitabilityAbsent Nav1.7 current; Impaired action potential initiation
Inherited Erythromelalgia (IEM)Gain-of-function (Activation defects)Episodic burning pain, erythema in extremitiesHyperexcitability; Lowered activation thresholdHyperpolarized activation shift; Slowed deactivation
Paroxysmal Extreme Pain Disorder (PEPD)Gain-of-function (Inactivation defects)Severe rectal, ocular, mandibular painHyperexcitability; Enhanced resurgent currentsDepolarized steady-state inactivation; Slowed inactivation kinetics; Increased INaR

Nav1.7 Expression Patterns in Peripheral Nervous System Nociceptors

Nav1.7 exhibits a selective distribution within nociceptive pathways. Immunohistochemical and electrophysiological studies confirm its high enrichment in dorsal root ganglia (DRG) and trigeminal ganglia, particularly within small-diameter neurons (C-fibers and Aδ-fibers) responsible for nociceptive transmission. Within DRG neurons, Nav1.7 localizes to sensory terminals, axons, and central presynaptic endings in the dorsal horn. This strategic positioning enables it to regulate both the initiation of action potentials at peripheral nerve endings and neurotransmitter release at central synapses. Notably, Nav1.7 is co-expressed with other "pain" isoforms (Nav1.8 and Nav1.9) but plays a unique role as the initial amplifier of subthreshold stimuli. Its expression in olfactory sensory neurons and sympathetic ganglia explains non-pain phenotypes (anosmia, mild autonomic dysfunction) observed in CIP patients, though these are considered manageable trade-offs for analgesia [2] [3] [4].

Table 2: Nav1.7 Expression Profile in Sensory Neurons

LocationNeuronal SubtypesFunctional RoleCo-Expression Partners
Peripheral Nerve EndingsC-fibers, Aδ-fibersAmplification of generator potentials; Threshold settingTRPV1, ASIC channels
AxonsUnmyelinated/Small myelinated fibersAction potential propagationNav1.8 (distal axon)
Soma (DRG)Small-diameter peptidergic/non-peptidergic neuronsElectrogenesis; Trophic supportNav1.8, Nav1.9, Kv channels
Central Terminals (Dorsal Horn)Presynaptic terminals of primary afferentsModulation of neurotransmitter releaseN-type Ca²⁺ channels, Synaptotagmin

Role of Nav1.7 in Neuropathic and Inflammatory Pain Mechanisms

Nav1.7 contributes significantly to peripheral sensitization in chronic pain states. In inflammatory pain models (e.g., CFA-induced), upregulated Nav1.7 expression and enhanced currents lower activation thresholds and increase firing rates in nociceptors. This hyperexcitability amplifies responses to inflammatory mediators like bradykinin and prostaglandins. The role in neuropathic pain is more nuanced: While nerve injury models (e.g., SNI, CCI) increase Nav1.7 expression, genetic deletion studies reveal modality-specific dependencies. Adult-onset Nav1.7 knockout in mice abolishes thermal hyperalgesia and cold allodynia but only partially attenuates mechanical allodynia, suggesting alternative pathways (e.g., Nav1.8) mediate mechanical sensitization. Crucially, acylsulfonamide inhibitors (e.g., GX-585) show superior efficacy in Nav1.7-dependent models compared to earlier arylsulfonamides, attributed to their longer target residence time (>10 minutes vs. seconds) and state-dependent trapping mechanism. Chronic dosing studies reveal a 10-fold increase in analgesic potency over time, potentially due to reversal of injury-induced sensitization, highlighting Nav1.7's role in maintaining chronic pain states [1] [2] [3].

Table 3: Nav1.7 in Preclinical Pain Models

Pain ModelNav1.7 DependenceObserved Effect of Nav1.7 Blockade/DeletionKey Molecular Changes
Inflammatory (CFA/Carrageenan)HighRobust attenuation of thermal/mechanical hypersensitivityUpregulated Nav1.7 expression; Increased TTX-S currents
Neuropathic (SNI/CCI)Modality-specificAbolition of cold/thermal hypersensitivity; Partial reduction in mechanical allodyniaIncreased Nav1.7 accumulation at injury sites
Oxaliplatin-induced NeuropathyHighComplete prevention of cold/mechanical hypersensitivityEnhanced resurgent currents (PEPD-like phenotype)
Aconitine-induced Pain (IEM model)HighBlocked by selective Nav1.7 inhibitors at low IC50 multiplesPersistent activation of Nav1.7

Properties

Product Name

GX-585

IUPAC Name

N-(Cyclopropylsulfonyl)-1-((R)-1-((R)-1-(3,5-dichlorophenyl)ethyl)pyrrolidin-3-yl)-6-fluoro-3-methyl-1H-indazole-5-carboxamide

Molecular Formula

C24H25Cl2FN4O3S

Molecular Weight

539.4474

InChI

InChI=1S/C24H25Cl2FN4O3S/c1-13-20-10-21(24(32)29-35(33,34)19-3-4-19)22(27)11-23(20)31(28-13)18-5-6-30(12-18)14(2)15-7-16(25)9-17(26)8-15/h7-11,14,18-19H,3-6,12H2,1-2H3,(H,29,32)/t14-,18-/m1/s1

InChI Key

KQQXPTRMUYKUIC-RDTXWAMCSA-N

SMILES

O=C(C1=CC2=C(N([C@H]3CN([C@@H](C4=CC(Cl)=CC(Cl)=C4)C)CC3)N=C2C)C=C1F)NS(=O)(C5CC5)=O

Solubility

Soluble in DMSO

Synonyms

GX-585; GX 585; GX585

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.